(2E)-3-(1-benzofuran-2-yl)acrylic acid chemical properties
(2E)-3-(1-benzofuran-2-yl)acrylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of (2E)-3-(1-Benzofuran-2-yl)acrylic Acid
Introduction: The fusion of heterocyclic scaffolds with pharmacologically relevant side chains is a cornerstone of modern medicinal chemistry. Among these, the benzofuran nucleus stands out as a "privileged scaffold," appearing in numerous natural products and clinically approved drugs exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When derivatized with an acrylic acid moiety at the 2-position, the resulting molecule, (2E)-3-(1-benzofuran-2-yl)acrylic acid, combines the structural rigidity and electronic properties of the benzofuran ring with the reactive potential of an α,β-unsaturated carboxylic acid. This unique combination makes it a highly valuable building block for the synthesis of complex therapeutic agents and a target of interest for biological screening.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (2E)-3-(1-benzofuran-2-yl)acrylic acid, designed for researchers and professionals in drug development and organic synthesis.
Physicochemical and Spectroscopic Profile
Understanding the fundamental physicochemical and spectroscopic characteristics of a molecule is critical for its application in synthesis and biological assays. While some experimental data for this specific molecule is not widely published, its properties can be reliably predicted from its constituent parts and closely related analogs.
Core Properties and Identifiers
The fundamental identifiers and calculated properties for (2E)-3-(1-benzofuran-2-yl)acrylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(1-Benzofuran-2-yl)prop-2-enoic acid | [4] |
| CAS Number | 132376-67-1 | [4] |
| Molecular Formula | C₁₁H₈O₃ | [4] |
| Molecular Weight | 188.18 g/mol | [4] |
| Canonical SMILES | O=C(O)/C=C/C1=CC2=C(C=CC=C2)O1 | [4] |
| Physical Form | Expected to be a solid at room temperature. | - |
| Melting Point | Not reported in available literature. | - |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols. | - |
| pKa | Estimated to be around 4.0-4.5, similar to other acrylic acids. | [5] |
Spectroscopic Signature
The spectroscopic profile is crucial for structural confirmation and purity assessment. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[6][7]
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¹H NMR Spectroscopy:
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Vinyl Protons: Two doublets are expected for the acrylic acid protons (H-α and H-β) in the range of δ 6.0-8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) between them will confirm the (E)-stereochemistry.
-
Benzofuran Protons: A singlet for the furan proton (H-3) will likely appear around δ 7.0-7.5 ppm. The four protons on the benzene ring will present as a complex multiplet system between δ 7.2-7.8 ppm.
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Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected in the δ 165-175 ppm region.
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Alkene Carbons: The α and β carbons of the acrylic acid moiety will appear between δ 115-145 ppm.
-
Benzofuran Carbons: Eight distinct signals are expected for the benzofuran ring, with quaternary carbons (e.g., C2, C3a, C7a) and protonated carbons resonating in the aromatic region (δ 105-160 ppm).[7]
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the conjugated carboxylic acid carbonyl.
-
C=C Stretch: Absorptions around 1620-1640 cm⁻¹ for the alkene and aromatic C=C bonds.
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C-O Stretch: Bands in the 1200-1300 cm⁻¹ (C-O of acid) and 1000-1100 cm⁻¹ (C-O-C of furan) regions.[6]
-
-
Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be readily observable at m/z 188 or 189, respectively.
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A characteristic fragmentation pattern would involve the loss of CO₂ (44 Da) and H₂O (18 Da) from the parent ion.
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Synthesis and Mechanistic Insights
The most direct and efficient route for preparing (2E)-3-(1-benzofuran-2-yl)acrylic acid is the Doebner modification of the Knoevenagel condensation .[8][9] This classic reaction provides excellent stereocontrol, yielding predominantly the (E)-isomer.
Causality in Synthetic Design
The choice of the Doebner-Knoevenagel reaction is guided by several factors:
-
Starting Material Availability: The precursors, benzofuran-2-carbaldehyde and malonic acid, are commercially available or can be synthesized via established methods.[2]
-
Stereoselectivity: The reaction mechanism inherently favors the formation of the more thermodynamically stable (E)-alkene.
-
Reaction Conditions: The use of pyridine as both a solvent and a weak base, often with a catalytic amount of a stronger amine like piperidine, provides mild conditions that are tolerant of the benzofuran ring.
-
In-Situ Decarboxylation: The Doebner modification uniquely combines the condensation and decarboxylation steps into a single operation, improving process efficiency.[8]
Reaction Mechanism
The reaction proceeds through a well-understood pathway involving initial formation of a carbanion, nucleophilic attack on the aldehyde, dehydration, and finally, decarboxylation.
Caption: Mechanism of the Doebner-Knoevenagel Condensation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzofuran-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent/Catalyst Addition: Add anhydrous pyridine (5-10 volumes) to the flask, followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the disappearance of the aldehyde. The evolution of CO₂ gas will be apparent.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (added until pH < 2). This neutralizes the pyridine and protonates the product, causing it to precipitate.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure (2E)-3-(1-benzofuran-2-yl)acrylic acid.
Chemical Reactivity and Derivatization Potential
The molecule's dual functionality provides two distinct handles for chemical modification, making it a versatile scaffold for building molecular libraries.
Reactivity of the Benzofuran Ring
The benzofuran ring is electron-rich and undergoes electrophilic aromatic substitution. While theoretical models suggest higher electron density at the C3 position, electrophilic attack often occurs at the C2 position due to the superior stability of the resulting carbocation intermediate (a resonance-stabilized benzylic cation).[10][11] However, since the C2 position is already substituted, further electrophilic substitutions (e.g., nitration, halogenation, Friedel-Crafts acylation) will be directed to the benzene portion of the ring, primarily at the C5 and C7 positions.
Reactivity of the α,β-Unsaturated Carboxylic Acid
This functional group is a cornerstone of synthetic utility:
-
Carboxylic Acid Reactions: Standard reactions such as esterification (Fischer, DCC coupling) or amidation can be performed to modify the carboxyl group, which is often done to improve pharmacokinetic properties like cell permeability.[12]
-
Conjugate Addition (Michael Addition): The electron-withdrawing nature of the carboxyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles (e.g., thiols, amines). This reactivity is particularly relevant in a biological context, as it can lead to covalent binding with cysteine residues on proteins.[13][14] In drug design, this "Michael acceptor" characteristic can be exploited for covalent inhibition of target enzymes.
Caption: Key Derivatization Pathways for the Scaffold.
Biological Significance and Therapeutic Potential
Benzofuran derivatives are widely recognized for their pharmacological activities.[15][16] The structural features of (2E)-3-(1-benzofuran-2-yl)acrylic acid make it a promising candidate for drug discovery programs. The planar benzofuran system can facilitate π-π stacking interactions with biological targets, while the acrylic acid moiety provides a key hydrogen bonding site and a potential covalent warhead.
Proposed Biological Screening Workflow
A logical first step for evaluating the therapeutic potential of this molecule would be to screen it against common cellular models of cancer and microbial pathogens.
Caption: General Workflow for Biological Activity Screening.
Conclusion
(2E)-3-(1-Benzofuran-2-yl)acrylic acid is a molecule of significant interest, bridging the gap between foundational heterocyclic chemistry and applied medicinal science. Its straightforward and stereoselective synthesis via the Doebner-Knoevenagel condensation makes it readily accessible. The compound's dual reactivity—at the benzofuran ring and the α,β-unsaturated carboxylic acid—provides a rich platform for synthetic diversification. Given the well-documented biological importance of the benzofuran scaffold, this compound serves as a high-potential starting point for the development of novel therapeutics.
References
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